molecular formula C8H12N2O B2913342 3-Isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde CAS No. 1520227-46-6

3-Isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B2913342
CAS No.: 1520227-46-6
M. Wt: 152.197
InChI Key: IJWYQMULIIWETC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by its unique structure, is often used as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde typically involves the reaction of pyrazole derivatives with aldehydes under controlled conditions. One common method includes the use of hydrazine derivatives and α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and purity. The use of palladium-catalyzed coupling reactions is a notable method, providing an efficient route to synthesize pyrazole derivatives .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: N-bromosuccinimide, iodine.

Major Products Formed

Scientific Research Applications

3-Isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The aldehyde group plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropyl-1-methyl-1H-pyrazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of specialized compounds .

Properties

IUPAC Name

2-methyl-5-propan-2-ylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(2)8-4-7(5-11)10(3)9-8/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWYQMULIIWETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1520227-46-6
Record name 1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.